![molecular formula C16H13N9OS B2936838 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide CAS No. 2034583-82-7](/img/structure/B2936838.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide
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Overview
Description
The compound contains several notable functional groups, including a 1,2,4-triazole, a pyrimidine, and a thiadiazole. These groups are common in many pharmaceuticals and could potentially contribute to biological activity .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of its heterocyclic rings and functional groups. For example, the triazole group could potentially participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors like its molecular structure, the polarity of its functional groups, and its overall charge distribution .Scientific Research Applications
Antiviral Drug Development
The triazole and pyrimidine moieties present in the compound are known to contribute to antiviral properties. Compounds with similar structures have been evaluated for their efficacy against viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV) . This suggests that our compound could be synthesized and tested as a potential antiviral agent, especially in the context of drug-resistant viral strains.
Enzyme Inhibition
Triazoles are often used in the design of enzyme inhibitors due to their ability to mimic the transition state of enzymatic reactions . The compound could be investigated for its potential to inhibit key enzymes in pathological processes, offering a new avenue for therapeutic intervention.
Catalysis
The structural complexity of the compound, including the presence of a triazole ring, indicates potential use in catalysis. Similar structures have been utilized in catalytic processes to enhance reaction rates or to enable specific reactions under milder conditions . Research could explore the catalytic capabilities of this compound in organic synthesis.
Photochemistry
Compounds containing triazole rings have been studied for their photochemical applications. They can be part of photoreactive materials that undergo changes in structure or reactivity upon exposure to light . This property can be harnessed in the development of light-sensitive materials or switches.
Supramolecular Chemistry
The compound’s multiple rings and potential for hydrogen bonding make it a candidate for supramolecular assembly. It could be used to create complex structures with specific properties, such as molecular recognition or self-assembly . These structures have applications in nanotechnology and materials science.
Electrochemical Applications
The redox-active nature of compounds with triazole and thiadiazole groups has been exploited in electrochemical studies. They can be used in the development of electrochromic devices, sensors, or as part of redox-active frameworks . This compound could be investigated for its electrochemical properties and potential applications in electronic devices.
Mechanism of Action
Target of Action
Similar compounds have shown potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which plays a crucial role in maintaining the balance between cell proliferation and cell death.
Result of Action
The compound has shown to have cytotoxic effects on cancer cell lines, with some compounds demonstrating very weak cytotoxic effects toward normal cells compared to doxorubicin . This suggests that the compound may have a selective action on cancer cells, which is a desirable feature in the development of anticancer drugs.
Future Directions
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N9OS/c26-16(21-11-2-1-3-12-15(11)23-27-22-12)10-5-24(6-10)13-4-14(19-8-18-13)25-9-17-7-20-25/h1-4,7-10H,5-6H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQIWAPYFMQUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CC=CC5=NSN=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N9OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide |
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